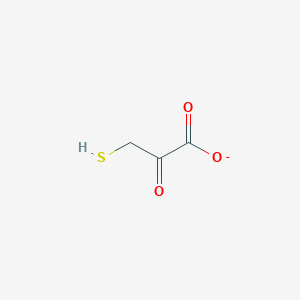

3-Mercaptopyruvate

説明

特性

分子式 |

C3H3O3S- |

|---|---|

分子量 |

119.12 g/mol |

IUPAC名 |

2-oxo-3-sulfanylpropanoate |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6)/p-1 |

InChIキー |

OJOLFAIGOXZBCI-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)[O-])S |

正規SMILES |

C(C(=O)C(=O)[O-])S |

同義語 |

3-mercaptopyruvate 3-mercaptopyruvate monosodium salt 3-mercaptopyruvic acid beta-mercaptopyruvate beta-thiopyruvic acid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptopyruvate Biosynthesis from Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-mercaptopyruvate (3-MP) from cysteine, a critical metabolic pathway with implications in cellular redox homeostasis, hydrogen sulfide (B99878) (H₂S) signaling, and drug development. This document details the core enzymatic reactions, regulatory mechanisms, and provides detailed experimental protocols for the key enzymes involved: Cysteine Aminotransferase (CAT) and this compound Sulfurtransferase (MST). Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of this metabolic nexus.

Introduction

The conversion of the semi-essential amino acid L-cysteine into this compound (3-MP) represents a key junction in sulfur amino acid metabolism. This pathway not only contributes to cysteine catabolism but also serves as a primary route for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound physiological and pathophysiological roles. The biosynthesis of 3-MP is a two-step enzymatic process primarily localized in both the cytoplasm and mitochondria. Understanding the intricacies of this pathway is crucial for researchers in metabolic diseases, neuroscience, and for professionals in drug development targeting H₂S-related therapeutic areas.

The Core Biosynthetic Pathway

The biosynthesis of 3-MP from L-cysteine is a two-step process catalyzed by two key enzymes: Cysteine Aminotransferase (CAT) and this compound Sulfurtransferase (MST). An alternative pathway for 3-MP production from D-cysteine also exists.

Step 1: Transamination of L-Cysteine to this compound

The initial step involves the transamination of L-cysteine, catalyzed by Cysteine Aminotransferase (CAT) , also known as Aspartate Aminotransferase (AST) or Glutamate (B1630785) Oxaloacetate Transaminase (GOT). This enzyme exists in two isoforms: a cytosolic form (cCAT/GOT1) and a mitochondrial form (mCAT/GOT2).[1][2] CAT catalyzes the transfer of an amino group from L-cysteine to α-ketoglutarate, yielding this compound and L-glutamate.[3][4]

-

Reaction: L-cysteine + α-ketoglutarate ⇌ this compound + L-glutamate

Step 2: Conversion of this compound

The 3-MP generated in the first step is then utilized by This compound Sulfurtransferase (MST) , an enzyme also present in both the cytoplasm and mitochondria.[5] MST catalyzes the transfer of the sulfur atom from 3-MP to a sulfur acceptor, producing pyruvate (B1213749) and a persulfide intermediate on the enzyme's active site cysteine.[6][7] This persulfide can then be reduced to generate H₂S.[6]

-

Reaction: this compound + Acceptor → Pyruvate + Acceptor-SH

Alternative Pathway from D-cysteine

An alternative route for 3-MP production involves the oxidative deamination of D-cysteine, a reaction catalyzed by the peroxisomal enzyme D-amino acid oxidase (DAO) .[2][5]

-

Reaction: D-cysteine + O₂ + H₂O → this compound + NH₃ + H₂O₂

Regulation of the Biosynthetic Pathway

The biosynthesis of 3-MP is tightly regulated at both the transcriptional and post-translational levels to maintain cellular homeostasis.

Transcriptional Regulation

-

Cysteine Aminotransferase (CAT/GOT): The expression of GOT1 and GOT2 genes is influenced by various factors. For instance, the transcription factor Nrf2, a master regulator of antioxidant responses, can modulate the expression of genes involved in glutathione (B108866) metabolism, which is intricately linked to cysteine availability.[8][9] Hypoxia-inducible factors (HIFs) have also been shown to regulate GOT1 expression.[10]

-

This compound Sulfurtransferase (MST): The expression of the MPST gene is also subject to regulation by cellular stress conditions.[5]

Post-Translational Regulation

-

Cysteine Aminotransferase (CAT/GOT): The activity of CAT can be modulated by post-translational modifications such as acetylation. For example, mitochondrial CAT (mCAT/GOT2) can be acetylated on lysine (B10760008) residues, which alters its activity.[11]

-

This compound Sulfurtransferase (MST): MST activity is regulated by the cellular redox state. The catalytic cysteine residue in the active site is susceptible to oxidation, leading to the formation of a sulfenic acid, which can be reversibly reduced by thioredoxin.[11][12] The enzyme also exists in a monomer-dimer equilibrium, with the monomer being the active form. Oxidative stress can promote the formation of an inactive dimer.[5]

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites involved in 3-MP biosynthesis.

Table 1: Kinetic Parameters of Cysteine Aminotransferase (CAT/GOT)

| Isoform | Substrate | Km (mM) | Vmax or kcat | Species | Reference |

| mAspAT (GOT2) | L-cysteine | - | Detectable activity | Mouse | [13] |

| s-AspAT (GOT1) | 2-oxoglutarate | 0.29 | - | Human | [14] |

| m-AspAT (GOT2) | 2-oxoglutarate | 1.02 | - | Human | [14] |

| GOT1 | L-aspartate | - | kcat/Km ~106 M-1s-1 | Human | [15] |

| GOT2 | L-aspartate | - | kcat/Km ~106 M-1s-1 | Human | [16] |

| GOT1 | Cysteine Sulfinic Acid | 15.9 | - | Human | [16] |

| GOT2 | Cysteine Sulfinic Acid | 16.9 | - | Human | [16] |

Note: Direct kinetic data for the transamination of L-cysteine by human CAT isoforms is limited in the literature. The enzyme's primary substrate is aspartate.

Table 2: Kinetic Parameters of this compound Sulfurtransferase (MST)

| Substrate | Km (mM) | Vmax (µmol/mg/min) | Species | Reference |

| This compound | 0.29 ± 0.04 | 2.12 ± 0.05 | Purified | [11] |

| This compound | 2.6 | - | Rat | [17] |

| This compound | 1.2 | - | Rat | [17] |

| Thiosulfate | 4.4 | - | Rat | [17] |

| Thiosulfate | 73 | - | Rat | [17] |

Table 3: Intracellular Concentrations of Key Metabolites

| Metabolite | Concentration | Tissue/Cell Type | Reference |

| This compound | 0.05 - 0.1 µM (endogenous) | Rabbit Plasma | [18] |

| This compound | 0.40 ± 0.09 µmol/g protein (after exposure) | Mouse Brain Cells | [9] |

| H₂S₃ | 3.4 ± 2.2 nmol/g protein (endogenous) | Mouse Brain | [9] |

| H₂S | 4.8 ± 1.6 nmol/g protein (endogenous) | Mouse Brain | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the 3-MP biosynthesis pathway.

Expression and Purification of Recombinant Human Cysteine Aminotransferase (GOT1)

This protocol is adapted from methods described for the expression and purification of human GOT1 in E. coli.[1][3][17]

Workflow Diagram:

Protocol:

-

Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human GOT1 gene with an N-terminal His-tag (e.g., pET22b).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography (IMAC):

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged GOT1 protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Anion Exchange Chromatography:

-

Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).

-

Load the dialyzed protein onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with the low-salt buffer.

-

Elute the protein with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

-

-

Purity Assessment:

-

Analyze the purified fractions by SDS-PAGE to assess purity. Pool the purest fractions.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Cysteine Aminotransferase (CAT) Activity Assay

This is a representative colorimetric assay.

Principle: The production of this compound is coupled to a reaction that can be measured spectrophotometrically. A common method involves measuring the decrease in NADH absorbance at 340 nm when the product, α-ketoglutarate, is converted back to glutamate by glutamate dehydrogenase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM L-cysteine

-

10 mM α-ketoglutarate

-

0.2 mM NADH

-

10 units/mL Glutamate Dehydrogenase

-

Purified CAT enzyme or cell/tissue lysate

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the CAT enzyme or lysate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

This compound Sulfurtransferase (MST) Activity Assay

This protocol is based on the colorimetric detection of thiocyanate (B1210189) formed from cyanide.

Principle: MST catalyzes the transfer of a sulfur atom from this compound to cyanide, forming the less toxic thiocyanate. The amount of thiocyanate produced can be quantified colorimetrically after reaction with ferric nitrate (B79036).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 1.0 mL containing:

-

100 mM Tris-HCl buffer (pH 9.0)

-

20 mM this compound

-

20 mM KCN

-

Purified MST enzyme or cell/tissue homogenate

-

-

Assay Procedure:

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 0.5 mL of 15% (v/v) formaldehyde.

-

Add 1.5 mL of ferric nitrate reagent (e.g., 100 g of Fe(NO₃)₃·9H₂O in 200 mL of 65% HNO₃, diluted to 500 mL with water).

-

Centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 460 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of KSCN.

-

Calculation: Determine the amount of thiocyanate produced from the standard curve and calculate the enzyme activity.

Quantification of this compound by HPLC

This method allows for the sensitive detection of 3-MP in biological samples.[18][19][20]

Workflow Diagram:

Protocol:

-

Sample Preparation:

-

For plasma samples, deproteinize by adding a precipitating agent (e.g., acetonitrile) and centrifuge.[20]

-

For tissue samples, homogenize in a suitable buffer and deproteinize.

-

-

Derivatization:

-

To stabilize 3-MP and enable sensitive detection, derivatize the sample with a fluorescent labeling agent such as monobromobimane. This reaction targets the thiol group of 3-MP.[18]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) formate) for separation.

-

-

Detection and Quantification:

Conclusion

The biosynthesis of this compound from cysteine is a fundamental metabolic pathway with far-reaching implications for cellular function and disease. The key enzymes, Cysteine Aminotransferase and this compound Sulfurtransferase, are tightly regulated to control the flux of cysteine metabolism and the production of H₂S. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate this pathway further. A deeper understanding of 3-MP biosynthesis will undoubtedly open new avenues for therapeutic intervention in a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Transcriptional Regulation by Nrf2 | Semantic Scholar [semanticscholar.org]

- 8. Transcriptional Regulation by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cysteine Aminotransferase (CAT): A Pivotal Sponsor in Metabolic Remodeling and an Ally of this compound Sulfurtransferase (MST) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical and structural characterization of mouse mitochondrial aspartate aminotransferase, a newly identified kynurenine aminotransferase-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of temperature on the steady-state kinetics and measurement of aspartate aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The role of glutamate oxaloacetate transaminases in sulfite biosynthesis and H2S metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression, purification and preliminary crystallographic studies of human glutamate oxaloacetate transaminase 1 (GOT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic properties and characteristics of mouse liver mitochondrial asparagine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. genecards.org [genecards.org]

- 20. Determination of this compound in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of this compound in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Enzymatic Synthesis of 3-Mercaptopyruvate

Abstract

This compound (3-MP) is a critical endogenous sulfur-containing α-keto acid that serves as a primary substrate for this compound sulfurtransferase (3-MST) in the production of hydrogen sulfide (B99878) (H₂S), a key gasotransmitter.[1][2] The enzymatic synthesis of 3-MP is a pivotal step in cysteine catabolism and H₂S signaling pathways, implicated in everything from neuromodulation to cancer biology.[1][3][4] This document provides a comprehensive technical overview of the core enzymatic pathways for 3-MP synthesis, detailed experimental protocols, and the biochemical context relevant to research and therapeutic development.

Core Enzymatic Pathways for this compound Synthesis

The biosynthesis of 3-MP is primarily achieved through the transamination of cysteine, catalyzed by specific aminotransferases. Two main pathways have been identified, differing in their substrate stereospecificity and subcellular localization.

Cysteine Aminotransferase (CAT) Pathway

The most significant route for 3-MP production in mammals involves the transamination of L-cysteine.[1][5] This reaction is catalyzed by Cysteine Aminotransferase (CAT), an enzyme that is identical to both cytosolic (GOT1) and mitochondrial (GOT2) aspartate aminotransferases (AAT).[4][6]

The reversible reaction is as follows:

L-Cysteine + α-Ketoglutarate ⇌ this compound + L-Glutamate

This pathway directly links cysteine metabolism with the Krebs cycle and amino acid metabolism, allowing for dynamic regulation of 3-MP levels based on the cellular metabolic state.[5]

D-Amino Acid Oxidase (DAO) Pathway

A secondary pathway utilizes D-cysteine to produce 3-MP. This reaction is catalyzed by the peroxisomal enzyme D-Amino Acid Oxidase (DAO).[1][7] While D-cysteine is less abundant than its L-isomer, this pathway contributes to the overall pool of 3-MP.[8]

Biochemical Mechanism and Significance

The synthesis of 3-MP is the rate-limiting step for H₂S production by 3-MST.[1] Once produced, 3-MP is rapidly desulfurated by 3-MST, which transfers the sulfane sulfur from 3-MP to its active site cysteine, forming a persulfide intermediate and releasing pyruvate (B1213749).[3][9][10] This persulfide can then react with thiol acceptors like thioredoxin (Trx) or dihydrolipoic acid (DHLA) to release H₂S.[1][7][11]

The overall pathway is crucial for:

-

H₂S-mediated signaling: Regulating vascular tone, neuromodulation, and cytoprotection.[1][12]

-

Cyanide Detoxification: Providing the sulfur atom for rhodanese or 3-MST to convert toxic cyanide into thiocyanate.[4][13][14]

-

Cellular Bioenergetics: Supplying pyruvate to the TCA cycle and supporting mitochondrial function.[15]

Quantitative Data on Enzymes for 3-MP Synthesis

Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and regulation of 3-MP synthesis. While detailed kinetic data for all isozymes are not always available, studies on bacterial homologues provide valuable insights.

| Enzyme | Source Organism | Substrate | Catalytic Efficiency (kcat/Km) or Specific Activity | Reference |

| Aspartate Aminotransferase (AAT) | Advenella mimigardefordensis DPN7 | L-Cysteine | 5.1 mM⁻¹s⁻¹ | [16] |

| This compound Sulfurtransferase (3-MST) | Oryctes rhinoceros (larva gut) | This compound | 0.22 U/mg | [17][18] |

Note: The data for 3-MST reflects the consumption of 3-MP, not its synthesis, but is included for context regarding the pathway.

Experimental Protocols

Protocol for Enzymatic Synthesis and Quantification of 3-MP

This protocol describes the synthesis of 3-MP using a purified aminotransferase and its subsequent quantification.

A. Reagents and Buffers:

-

Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

Substrates: 50 mM L-Cysteine, 10 mM α-Ketoglutarate.

-

Cofactor: 50 µM Pyridoxal 5'-phosphate (PLP).

-

Enzyme: Purified Cysteine Aminotransferase / Aspartate Aminotransferase (e.g., 0.1-1.0 µM).

-

Stopping Reagent: 1.2 M Perchloric Acid (PCA).

-

Derivatization Reagent: Girard's Reagent T.

B. Synthesis Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, L-Cysteine, α-Ketoglutarate, and PLP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified aminotransferase.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold 1.2 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for 3-MP quantification.

C. Quantification via LC-MS:

-

The unstable nature of 3-MP necessitates derivatization for accurate quantification.[16]

-

Mix the supernatant from step 7 with Girard's Reagent T to form a stable hydrazone derivative of 3-MP.

-

Analyze the derivatized sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the 3-MP-Girard T adduct.

General Protocol for Aminotransferase Purification

This workflow outlines the purification of an aminotransferase capable of CAT activity, often expressed heterologously in E. coli.

A. Materials:

-

E. coli cell paste expressing the target aminotransferase (e.g., with a His-tag).

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

-

Chromatography: Ni-NTA affinity column, Gel filtration column (e.g., Superdex 200).

B. Purification Procedure:

-

Cell Lysis: Resuspend cell paste in Lysis Buffer and lyse by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged aminotransferase with Elution Buffer.

-

Gel Filtration Chromatography: Concentrate the eluted protein and load it onto a gel filtration column to separate by size, removing aggregates and other impurities.

-

Purity Check: Assess protein purity using SDS-PAGE. Pool the purest fractions and store at -80°C.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound Synthesis and Utilization

Caption: Enzymatic pathways for the synthesis and subsequent metabolism of this compound (3-MP).

Experimental Workflow for Enzyme Purification and Activity Assay

References

- 1. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sulfurtransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional this compound sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. This compound sulfurtransferase: an enzyme at the crossroads of sulfane sulfur trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of H2S3 and H2S produced by this compound sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blazingprojects.com [blazingprojects.com]

- 14. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]

- 15. 3‐Mercaptopyruvate sulfurtransferase supports endothelial cell angiogenesis and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conversion of cysteine to 3-mercaptopyruvic acid by bacterial aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. modishproject.com [modishproject.com]

- 18. blazingprojects.com [blazingprojects.com]

3-Mercaptopyruvate's role in hydrogen sulfide (H2S) signaling pathways

An In-depth Technical Guide to the Role of 3-Mercaptopyruvate in Hydrogen Sulfide (B99878) (H₂S) Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, akin to nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes. While H₂S can be synthesized in mammalian cells via three primary enzymatic pathways, the pathway involving this compound (3-MP) and its catalyzing enzyme, this compound sulfurtransferase (3-MST), has garnered significant attention for its unique localization and regulatory mechanisms. This guide provides a comprehensive technical overview of the 3-MP/3-MST pathway, its regulation, quantitative kinetics, downstream signaling effects, and detailed experimental protocols for its study.

The this compound Pathway for H₂S Biosynthesis

The production of H₂S via the 3-MST pathway is a two-step process initiated by the formation of this compound (3-MP) from the amino acid cysteine.

-

Generation of this compound (3-MP): 3-MP is synthesized in the cytoplasm and mitochondria from L-cysteine through a transamination reaction catalyzed by cysteine aminotransferase (CAT), also known as aspartate aminotransferase (AST).[1][2][3] This reaction typically uses α-ketoglutarate as the amino group acceptor. Additionally, D-cysteine can be converted to 3-MP by D-amino acid oxidase (DAO), primarily in the brain and kidneys.[2][4]

-

3-MST-Catalyzed H₂S Production: this compound sulfurtransferase (3-MST), a zinc-dependent enzyme found in both the cytoplasm and mitochondria, catalyzes the final step.[2][5] The reaction involves the transfer of a sulfur atom from 3-MP to the active site cysteine residue (Cys247 in humans) of 3-MST, forming a persulfide intermediate (3-MST-Cys-SSH) and releasing pyruvate (B1213749).[6][7] This enzyme-bound persulfide then requires a thiol-containing reducing agent, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), to accept the outer sulfur atom, which subsequently leads to the release of H₂S.[2][8]

The overall biosynthetic pathway is illustrated below.

Regulation of 3-MST Activity

The activity of 3-MST is not constitutive but is tightly controlled, primarily through redox-dependent mechanisms involving its cysteine residues. This regulation allows the cell to modulate H₂S production in response to its redox state.

-

Intramolecular Redox Switch: The catalytic cysteine (Cys247) can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) to form a stable sulfenate (-SO⁻).[9][10] This modification inhibits the enzyme's activity. The activity can be restored by cellular reductants, particularly the thioredoxin system, highlighting a direct link between cellular redox homeostasis and H₂S production.[10][11]

-

Intermolecular Redox Switch: 3-MST can exist in a monomer-dimer equilibrium.[2] The formation of an intermolecular disulfide bond between surface-exposed cysteine residues leads to dimerization and inactivation of the enzyme.[12][13] Reduction of this disulfide bond by thioredoxin restores the active monomeric form.[11]

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of 3-MST is crucial for evaluating its physiological contribution to H₂S production relative to other pathways. Studies have characterized the steady-state kinetics of human 3-MST at physiological pH.[7][14]

Table 1: Steady-State Kinetic Parameters of Human 3-MST Data obtained at pH 7.4. The reaction involves 3-MP as the sulfur donor and various physiological persulfide acceptors.[7][14]

| Persulfide Acceptor | Acceptor Conc. (mM) | Km for 3-MP (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thioredoxin (Trx) | 0.01 | 370 ± 50 | 1.1 ± 0.04 | 3.0 x 10³ |

| Dihydrolipoic Acid (DHLA) | 1.0 | 70 ± 10 | 0.08 ± 0.002 | 1.1 x 10³ |

| L-Cysteine | 10.0 | 150 ± 20 | 0.09 ± 0.003 | 6.0 x 10² |

| L-Homocysteine | 10.0 | 50 ± 10 | 0.02 ± 0.001 | 4.0 x 10² |

| Glutathione (GSH) | 10.0 | 120 ± 20 | 0.01 ± 0.001 | 8.3 x 10¹ |

Note: The kinetic analysis indicates that thioredoxin is likely the most efficient and major physiological persulfide acceptor for 3-MST.[7]

Table 2: Inhibition Constants of Rat 3-MST Data from studies on the redox regulation of rat MST.[10]

| Inhibitor | Type | Ki (μM) | ki (min⁻¹) |

| Hydrogen Peroxide (H₂O₂) | Oxidative | 120.5 | 3.3 |

| Tetrathionate (S₄O₆²⁻) | Oxidative | 178.6 | 2.5 |

Downstream Signaling: S-Persulfidation

The primary mechanism through which H₂S exerts its signaling effects is via a post-translational modification known as S-persulfidation (or S-sulfhydration). This process involves the conversion of a cysteine thiol group (-SH) on a target protein to a persulfide group (-SSH).[15] This modification can alter the protein's structure, function, localization, and interaction with other proteins.

Key downstream targets and pathways regulated by 3-MST-derived H₂S include:

-

Redox Homeostasis (Keap1-Nrf2 Pathway): H₂S can persulfidate specific cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2.[16] This modification leads to the dissociation and stabilization of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.[15]

-

Cell Signaling Pathways: H₂S has been shown to modulate key signaling cascades, including the PI3K/Akt pathway, often promoting cell survival and proliferation.[16]

-

Ion Channels and Vasodilation: Persulfidation of potassium channels (K-ATP) in vascular smooth muscle cells leads to hyperpolarization and vasorelaxation.[15]

-

Bioenergetics: Mitochondrial 3-MST is a significant source of H₂S within the organelle, where it can influence cellular bioenergetics and protect against oxidative stress.[2]

Experimental Protocols

Protocol 1: 3-MST Activity Assay (Pyruvate Oxidase-Coupled Colorimetric Method)

This sensitive method measures the pyruvate produced from 3-MP by 3-MST. Pyruvate is then used by pyruvate oxidase to generate H₂O₂, which is detected colorimetrically.[17][18]

Materials:

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

Substrate: this compound (3-MP).

-

Reductant: Dithiothreitol (DTT).

-

Color Reagent Mix: 100 mM potassium phosphate (pH 6.0), 0.5 U/mL pyruvate oxidase, 2.0 U/mL peroxidase, 1.0 mM 4-aminoantipyrine, 0.5 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), 0.1 mM thiamine (B1217682) pyrophosphate, 0.01 mM FAD, 10 mM MgCl₂.

-

Sample: Tissue homogenate or purified enzyme.

-

96-well plate and spectrophotometer.

Procedure:

-

Sample Preparation: Prepare tissue homogenates in ice-cold buffer and centrifuge to obtain the supernatant (cytosolic fraction).

-

Reaction Setup: In a 96-well plate, add 20 µL of sample.

-

Initiate Reaction: Add 100 µL of a pre-warmed (37°C) mix of Reaction Buffer containing 10 mM 3-MP and 20 mM DTT.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction & Develop Color: Add 100 µL of the Color Reagent Mix to each well.

-

Second Incubation: Incubate at 37°C for 10 minutes.

-

Measurement: Read the absorbance at 555 nm.

-

Quantification: Calculate pyruvate concentration against a standard curve and determine enzyme activity (U/mg protein).

Protocol 2: H₂S Measurement in Biological Samples (Gas Chromatography-Sulfur Chemiluminescence)

This is a highly sensitive and specific method for measuring free and acid-labile H₂S in tissues and biological fluids.[19][20]

Materials:

-

Gas-tight syringes.

-

Polypropylene (B1209903) tubes and pestle for homogenization.

-

Homogenization Buffer: Glycine-NaOH, pH 9.3.

-

Acidifying Agent: 50% Trichloroacetic acid (TCA).

-

Gas Chromatograph (GC) with a Sulfur Chemiluminescence Detector (SCD).

Procedure:

-

Sample Collection: Harvest tissues and immediately place them in pre-cooled polypropylene tubes containing Homogenization Buffer.

-

Homogenization: Homogenize the tissue on ice using a polypropylene pestle.

-

Equilibration: Transfer a known volume of homogenate to a gas-tight vial, seal it, and allow it to equilibrate at 37°C.

-

Free H₂S Measurement: Withdraw a sample of the headspace gas using a gas-tight syringe and inject it into the GC-SCD system. The H₂S peak is identified by its retention time.

-

Acid-Labile H₂S Measurement: To the same homogenate, inject a strong acid (e.g., TCA) to release H₂S from acid-labile sulfur pools.

-

Second Equilibration: Re-equilibrate the vial at 37°C.

-

Total H₂S Measurement: Withdraw a second headspace sample and inject it into the GC-SCD.

-

Quantification: Calculate H₂S concentration based on a standard curve generated using NaHS solutions.

Protocol 3: Detection of Protein S-Persulfidation (Modified Biotin (B1667282) Switch Assay)

This assay detects proteins with persulfidated cysteine residues (-SSH).[15]

Materials:

-

Blocking Buffer: HEN buffer (250 mM HEPES-HCl pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS).

-

Reducing Agent: 10 mM Dithiothreitol (DTT) or sodium arsenite.

-

Labeling Reagent: Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)-propionamide).

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blot reagents.

Procedure:

-

Lysis and Blocking: Lyse cells or tissues in ice-cold Blocking Buffer. This step blocks all free thiol groups (-SH). Incubate for 30 minutes at 50°C.

-

Protein Precipitation: Precipitate proteins using acetone (B3395972) to remove excess MMTS.

-

Reduction of Persulfides: Resuspend the protein pellet in buffer and treat with a reducing agent (e.g., DTT or arsenite) to specifically reduce persulfide groups (-SSH) back to thiols (-SH).

-

Biotin Labeling: Add Biotin-HPDP to the sample. This will react with the newly exposed thiol groups, attaching a biotin tag.

-

Affinity Capture: Incubate the biotinylated protein sample with streptavidin-agarose beads to capture the persulfidated proteins.

-

Elution and Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins and analyze them by SDS-PAGE followed by Western blotting with an antibody against a specific protein of interest or by mass spectrometry for proteome-wide identification.

Conclusion

The this compound/3-MST pathway is a crucial, dynamically regulated source of H₂S in mammalian cells, with particular importance in mitochondrial bioenergetics and cellular redox signaling. Its unique regulatory switches and efficient coupling with the thioredoxin system position it as a key player in translating cellular redox status into physiological responses via H₂S-mediated S-persulfidation. The methodologies detailed herein provide a robust framework for researchers to investigate this pathway further. A deeper understanding of the 3-MST pathway will undoubtedly unveil novel therapeutic targets for a wide range of diseases characterized by redox imbalance and aberrant H₂S signaling, including cancer, neurodegenerative disorders, and cardiovascular diseases.[21][22]

References

- 1. mdpi.com [mdpi.com]

- 2. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. folia.unifr.ch [folia.unifr.ch]

- 7. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional this compound sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-translational regulation of mercaptopyruvate sulfurtransferase via a low redox potential cysteine-sulfenate in the maintenance of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of mercaptopyruvate sulfurtransferase activity via intrasubunit and intersubunit redox-sensing switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic assay of this compound sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. tandfonline.com [tandfonline.com]

- 20. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease | Semantic Scholar [semanticscholar.org]

- 22. Protective role of this compound sulfurtransferase (MPST) in the development of metabolic syndrome and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Antioxidant Mechanism of 3-Mercaptopyruvate

Abstract

This compound (3-MP) is a critical intermediate in cysteine catabolism that demonstrates significant antioxidant properties. Its mechanism of action is multifaceted, primarily revolving around its role as a substrate for the enzyme this compound sulfurtransferase (3-MST). This pathway leads to the production of hydrogen sulfide (B99878) (H₂S), a potent gaseous signaling molecule with well-documented cytoprotective and antioxidant effects. Furthermore, the 3-MST enzyme itself possesses a unique redox-sensitive regulatory mechanism, allowing it to function as a direct antioxidant protein. This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: The this compound Sulfurtransferase (3-MST) Pathway

The principal antioxidant function of this compound is not through direct radical scavenging but by serving as the primary substrate for this compound sulfurtransferase (3-MST) to generate hydrogen sulfide (H₂S).[1][2] 3-MST is a zinc-dependent enzyme located in both the cytoplasm and mitochondria.[1][2]

The production of H₂S from 3-MP involves a two-step enzymatic process:

-

Generation of 3-MP : 3-MP is produced from the amino acid L-cysteine via the enzyme cysteine aminotransferase (CAT), which transfers the amino group from L-cysteine to α-ketoglutarate.[1][3] D-cysteine can also be converted to 3-MP by diamine oxidase (DAO).[1]

-

H₂S Synthesis by 3-MST : 3-MST catalyzes the transfer of a sulfur atom from 3-MP to its catalytic site cysteine residue (Cys247 in rats), forming a stable enzyme-bound persulfide (3-MST-S-SH).[1][4] This persulfide then reacts with thiol-containing acceptor molecules, such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), to release H₂S.[1][5]

This intramitochondrial H₂S production pathway is crucial for maintaining mitochondrial electron flow and supporting cellular bioenergetics.[6]

H₂S-Mediated Antioxidant Actions

The H₂S generated from 3-MP is a key effector molecule that confers protection against oxidative stress through several mechanisms:

-

Direct ROS Scavenging : H₂S can directly scavenge a variety of reactive oxygen species (ROS), although the specific reactions and rate constants are subjects of ongoing research.

-

Upregulation of Endogenous Antioxidants : H₂S signaling can enhance the cellular antioxidant capacity by increasing the expression and activity of other antioxidant enzymes. Mechanistic studies have shown that H₂S can upregulate superoxide (B77818) dismutase 1 (Sod1) and glutathione (B108866) peroxidase 4 (Gpx4).[1]

-

Protein Persulfidation : H₂S contributes to a pool of "sulfane sulfur," which can modify cysteine residues on proteins to form persulfides (R-SSH).[7] This post-translational modification can protect critical protein thiols from irreversible oxidation and modulate protein function, contributing to the antioxidant response.[7] 3-MST itself can produce cysteine-persulfide (Cys-SSH) and glutathione-persulfide (GSSH).[8]

-

Modulation of Keap1-Nrf2 Pathway : The Keap1-Nrf2 pathway is a master regulator of the antioxidant response.[9] While direct activation by 3-MP-derived H₂S is still being elucidated, H₂S can indirectly activate Nrf2 by reducing the overall oxidative stress burden, thereby promoting the transcription of numerous antioxidant and detoxification genes.

Direct Antioxidant Function: Redox Regulation of 3-MST

Beyond its role in H₂S synthesis, 3-MST itself functions as an antioxidant protein through a redox-sensing mechanism.[4][10] The enzyme contains several redox-active cysteine residues that act as molecular switches.[4]

-

Intrasubunit Switch : The catalytic cysteine (Cys247) is highly sensitive to oxidation.[4][11] In the presence of oxidative stress (e.g., H₂O₂), it is oxidized to a cysteine sulfenate (MPST-SOH), which inactivates the enzyme.[4][12] This inactive form can be reduced and reactivated by the thioredoxin (Trx) system, linking the enzyme's activity directly to the cellular redox state.[11][12]

-

Intersubunit Switch : Other surface-exposed cysteines (Cys154 and Cys263 in rats) can form intermolecular disulfide bonds, leading to the formation of an inactive dimer.[11][12] Reduced Trx can cleave this bond, converting the enzyme back to its active monomeric form.[11]

This dual-switch mechanism allows 3-MST to directly sense and buffer oxidative stress, thereby protecting other cellular components.[4] Oxidative stress has been shown to inhibit 3-MST activity and suppress its positive bioenergetic effects.[13][14]

Quantitative Data Summary

The antioxidant activity and regulation of the 3-MP/3-MST pathway have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Oxidative Stress on 3-MST Activity and H₂S Production Data extracted from studies on murine hepatoma cells and recombinant mouse 3-MST.

| Stressor | Concentration | Effect | System | Citation |

| H₂O₂ | 100-500 µM | Concentration-dependent decrease in enzyme activity | Recombinant mouse 3-MST | [13] |

| H₂O₂ | 50-500 µM | Concentration-dependent decrease in H₂S production from 3-MP | Isolated murine mitochondria | [13] |

| H₂O₂ | 50 µM | Completely abolished the positive bioenergetic effect of 3-MP | Cultured murine hepatoma cells | [13] |

Table 2: Enzyme Activity in 3-MST Knockout vs. Wild-Type Models Data from liver mitochondrial fractions of knockout (KO) and wild-type (WT) mice.

| Enzyme | Genotype | Activity (unit/mg) | Fold Change (KO vs. WT) | Citation |

| 3-MST | Wild-Type | 0.344 ± 0.0415 | N/A | [15] |

| 3-MST | Knockout | Not Detected | - | [15] |

| TST | Wild-Type | 0.265 ± 0.0331 | N/A | [15] |

| TST | Knockout | 0.661 ± 0.563 | ~2.5x increase | [15] |

| *Thiosulfate sulfurtransferase (Rhodanese), an evolutionarily related enzyme. |

Table 3: Radical Scavenging Activity of a 3-MP Prodrug Data from a standard DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

| Compound | Concentration | Radical Scavenging Activity | Citation |

| Sulfanegen | 500 µM | 85% | [16] |

| A prodrug designed to release this compound. |

Key Experimental Protocols

Protocol: this compound Sulfurtransferase (3-MST) Activity Assay

This protocol is based on the method of Vachek and Wood, which measures the formation of pyruvate from this compound.[15]

Principle: 3-MST catalyzes the transfer of sulfur from 3-MP to an acceptor (e.g., 2-mercaptoethanol), producing pyruvate. The pyruvate is then reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored phenylhydrazone, which can be quantified spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation : Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 10 mM this compound, and 20 mM 2-mercaptoethanol.

-

Enzyme Reaction : Add the enzyme sample (e.g., mitochondrial fraction) to the pre-warmed (37°C) reaction mixture to initiate the reaction. Total volume is typically 1.0 mL.

-

Incubation : Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Termination : Stop the reaction by adding 0.5 mL of 1 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Color Development : Incubate at room temperature for 10 minutes to allow for the formation of the pyruvate-DNPH derivative. Add 2.0 mL of 2.5 M NaOH to develop the color.

-

Quantification : Measure the absorbance at 550 nm. Calculate the amount of pyruvate formed using a standard curve. One unit of activity is defined as 1 µmol of pyruvate formed per minute.[15]

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of genes of interest (e.g., 3-MST, TST, antioxidant enzymes) and is based on a method described for analyzing knockout mice.[15]

Methodology:

-

RNA Extraction : Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent). Assess RNA quality and quantity using spectrophotometry or fluorometry.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup : Prepare the qPCR reaction mixture in a final volume of 20-50 µL. A typical mixture contains:

-

cDNA template (e.g., 50 ng)

-

Forward and Reverse primers (100-500 nM each)

-

2x SYBR Green PCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye)

-

Nuclease-free water

-

-

Thermal Cycling : Perform the qPCR using a real-time PCR system with thermal cycling conditions such as:

-

Initial Denaturation: 95°C for 15 minutes

-

40-45 Cycles:

-

Denaturation: 94°C for 15 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 35 seconds

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis : Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the gene of interest to a stable housekeeping gene (e.g., β-actin, GAPDH).

Protocol: Western Blot Analysis

This protocol is used to detect and quantify the protein levels of 3-MST or other proteins of interest.

Methodology:

-

Protein Extraction : Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation : Mix 20-40 µg of protein with Laemmli sample buffer (containing SDS and a reducing agent like DTT). Heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Separate the denatured proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-3-MST) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The mechanism of action of this compound as an antioxidant is a sophisticated, indirect process centered on the 3-MST enzyme. By serving as a substrate for 3-MST, 3-MP fuels the production of H₂S, a versatile signaling molecule that upregulates endogenous antioxidant defenses and contributes to protein persulfidation. Concurrently, the 3-MST enzyme itself acts as a direct redox sensor, with its activity tightly regulated by the cellular oxidative state. This dual-action profile makes the 3-MP/3-MST pathway a critical node in cellular redox homeostasis and a compelling target for therapeutic strategies aimed at mitigating oxidative stress-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intramitochondrial hydrogen sulfide production by this compound sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant enzyme, this compound sulfurtransferase-knockout mice exhibit increased anxiety-like behaviors: a model for human mercaptolactate-cysteine disulfiduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative stress suppresses the cellular bioenergetic effect of the this compound sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Characterization of Antioxidant Enzyme, this compound Sulfurtransferase-Knockout Mice: Overexpression of the Evolutionarily-Related Enzyme Rhodanese - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfanegen stimulates this compound sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Physiological Concentrations of 3-Mercaptopyruvate in Various Tissues

For researchers, scientists, and professionals in drug development, understanding the endogenous landscape of key metabolites is paramount. 3-Mercaptopyruvate (3-MP), a pivotal intermediate in cysteine catabolism and a substrate for hydrogen sulfide (B99878) (H₂S) biosynthesis, has garnered increasing interest for its physiological and pathophysiological roles. This technical guide provides an in-depth overview of the reported physiological concentrations of 3-MP across different tissues, details the experimental protocols for its quantification, and illustrates its central metabolic pathway.

Quantitative Data on this compound Concentrations

The physiological concentrations of this compound are tightly regulated and vary across different tissues. The following table summarizes the available quantitative data from murine models, providing a comparative snapshot of 3-MP levels.

| Tissue | Species | Concentration (μmol·kg⁻¹) | Measurement Method | Reference |

| Kidney | Murine | 1.4 | Not Specified in Abstract | [1][2] |

| Liver | Murine | Not Specified in Abstract | Not Specified in Abstract | [1][2] |

| Brain | Murine | 0.4 | Not Specified in Abstract | [1][2] |

| Brain | Murine (Wild-Type) | 3.0 ± 0.4 nmol/g protein (endogenous H₂S from 3-MP pathway) | HPLC with fluorescence detection (LC-FL) and tandem mass spectrometry (LC-MS/MS) | [3] |

| Brain | Murine (3MST-KO) | 1.9 ± 1.9 nmol/g protein (endogenous H₂S from 3-MP pathway) | HPLC with fluorescence detection (LC-FL) and tandem mass spectrometry (LC-MS/MS) | [3] |

Note: The data from reference[3] reflects the endogenous levels of H₂S produced via the 3-MP pathway, which is an indirect measure of 3-MP flux. Direct quantification of 3-MP was also performed in the study, but the specific concentration values for 3-MP itself are not detailed in the provided search results.

Experimental Protocols for this compound Quantification

Accurate measurement of the chemically unstable this compound requires specific and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry are the predominant techniques.

HPLC with Fluorescence Detection

A novel method for the analysis of 3-MP using HPLC with fluorescence detection has been developed for biological samples.[4][5] While the detailed protocol is not fully available in the provided abstracts, the method is highlighted as a valuable tool for measuring 3-MP formation from cysteine in mouse tissue.[4]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS)

A robust HPLC-MS-MS method has been established for the analysis of 3-MP in rabbit plasma, which is crucial for pharmacokinetic studies, particularly in the context of cyanide antidote development.[6][7]

Sample Preparation:

-

Plasma samples are spiked with a ¹³C₃-labeled 3-MP internal standard.

-

Plasma proteins are precipitated.

-

The supernatant is reacted with monobromobimane. This step is critical as it derivatizes the thiol group of 3-MP, preventing its characteristic dimerization and ensuring good chromatographic behavior.[6]

Instrumentation and Performance:

This optimized method has been successfully applied to detect 3-MP in rabbits administered sulfanegen, a 3-MP prodrug.[6]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the general procedure for 3-MP analysis, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Metabolism

This diagram illustrates the biosynthesis of this compound from cysteine and its subsequent conversion to pyruvate (B1213749) and hydrogen sulfide by the enzyme this compound sulfurtransferase (3-MST).

General Experimental Workflow for 3-MP Quantification

This diagram outlines the key steps involved in the quantification of this compound from biological samples using HPLC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of H2S3 and H2S produced by this compound sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel method for the analysis of this compound using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of this compound in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of this compound in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation and Metabolic Fate of 3-Mercaptopyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopyruvate (3-MP) is a pivotal intermediate in cysteine catabolism, positioned at the crossroads of hydrogen sulfide (B99878) (H₂S) biosynthesis, cyanide detoxification, and antioxidant defense. Its metabolic fate is predominantly governed by the enzyme this compound sulfurtransferase (3-MST), a ubiquitously expressed protein with significant implications in health and disease. This technical guide provides an in-depth exploration of the degradation pathways of 3-MP, detailing the enzymatic processes, key metabolites, and relevant signaling cascades. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the study of 3-MP metabolism, to support further research and therapeutic development in this field.

Introduction

This compound (3-MP) is a sulfur-containing α-keto acid derived from the transamination of L-cysteine by cysteine aminotransferase (CAT) or from D-cysteine by D-amino acid oxidase (DAO).[1][2] Its central role in cellular metabolism stems from its function as the primary substrate for this compound sulfurtransferase (3-MST), an enzyme that catalyzes the transfer of a sulfur atom from 3-MP to various acceptor molecules.[3][4] This process is integral to several critical physiological functions, including the production of the gaseous signaling molecule hydrogen sulfide (H₂S), the detoxification of cyanide, and the maintenance of redox homeostasis.[5][6][7] Dysregulation of 3-MP metabolism has been implicated in a range of pathologies, from neurodegenerative disorders to cancer, making it a subject of intense research interest.[8][9] This guide aims to provide a comprehensive technical overview of the degradation and metabolic fate of 3-MP, offering valuable data and methodologies for researchers in the field.

The Central Role of this compound Sulfurtransferase (3-MST)

The metabolism of 3-MP is almost exclusively mediated by this compound sulfurtransferase (EC 2.8.1.2), a member of the sulfurtransferase family.[10] 3-MST is found in both the cytoplasm and mitochondria, with high expression levels in the kidney, liver, brain, and testes.[2][4] The enzyme utilizes 3-MP as a sulfur donor, forming a persulfide intermediate on a catalytic cysteine residue.[11][12] The subsequent fate of this sulfane sulfur dictates the metabolic output of the pathway.

Hydrogen Sulfide (H₂S) and Polysulfide Production

In the presence of reducing agents such as thioredoxin (Trx) or dihydrolipoic acid (DHLA), the persulfide intermediate on 3-MST is reduced to release hydrogen sulfide (H₂S).[2] This is a major pathway for endogenous H₂S production, a critical signaling molecule involved in vasodilation, neuromodulation, and cytoprotection.[5][7] Recent studies have also shown that 3-MST can produce hydrogen polysulfides (H₂Sₙ), such as H₂S₃, which may also have important signaling functions.[13]

Cyanide Detoxification

3-MST plays a crucial role in the detoxification of cyanide (CN⁻). The enzyme can transfer the sulfur atom from its persulfide intermediate to cyanide, forming the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted.[5][6] This pathway is a vital defense mechanism against cyanide poisoning.

Pyruvate (B1213749) and Cysteine Catabolism

The desulfuration of 3-MP by 3-MST yields pyruvate, which can then enter central carbon metabolism, linking cysteine degradation to cellular energy production.[14] This positions the 3-MP/3-MST pathway as a significant contributor to cysteine catabolism.

Quantitative Data

Enzyme Kinetics of Human this compound Sulfurtransferase

The following table summarizes the kinetic parameters of human 3-MST for its substrate this compound and various physiological persulfide acceptors at pH 7.4.

| Substrate/Acceptor | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| This compound | 4500 ± 1500 | - | [13] |

| Cysteine | 2.5 ± 0.4 | 1.8 ± 0.1 | [11] |

| Dihydrolipoic Acid | 1.9 ± 0.3 | 2.5 ± 0.1 | [11] |

| Glutathione | 12 ± 2 | 0.8 ± 0.1 | [11] |

| Homocysteine | 4.8 ± 0.8 | 1.2 ± 0.1 | [11] |

| Thioredoxin | 0.8 ± 0.1 | 3.2 ± 0.1 | [11] |

Tissue and Plasma Concentrations of this compound and its Metabolites

This table presents the reported concentrations of 3-MP and its metabolic products in various biological samples.

| Metabolite | Tissue/Fluid | Species | Concentration | Reference |

| This compound | Murine Liver | Mouse | 0.8 µmol/kg | [15] |

| This compound | Murine Kidney | Mouse | 1.4 µmol/kg | [15] |

| This compound | Murine Brain | Mouse | 0.4 µmol/kg | [15] |

| This compound | Rabbit Plasma | Rabbit | 0.05 - 0.1 µM | [16] |

| H₂S₃ (endogenous) | Murine Brain | Mouse | 3.4 ± 2.2 nmol/g protein | [13] |

| H₂S (endogenous) | Murine Brain | Mouse | 4.8 ± 1.6 nmol/g protein | [13] |

Experimental Protocols

Assay for this compound Sulfurtransferase (3-MST) Activity

This protocol is based on the colorimetric determination of pyruvate produced from 3-MP.[3]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

This compound (3-MP) solution (10 mM)

-

Dithiothreitol (DTT) solution (10 mM)

-

Pyruvate oxidase

-

Peroxidase

-

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine

-

4-aminoantipyrine

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 3-MP solution, and DTT solution.

-

Add the biological sample (e.g., tissue homogenate, cell lysate) to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., perchloric acid).

-

Centrifuge to remove precipitated proteins.

-

To the supernatant, add the pyruvate detection reagent containing pyruvate oxidase, peroxidase, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, and 4-aminoantipyrine.

-

Incubate until color development is complete.

-

Measure the absorbance at 555 nm.

-

Calculate 3-MST activity based on a standard curve of pyruvate.

Measurement of this compound by HPLC with Fluorescence Detection

This method allows for the sensitive quantification of 3-MP in biological samples.[17]

Materials:

-

Perchloric acid (PCA)

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

-

HPLC system with a fluorescence detector (Ex: 385 nm, Em: 515 nm)

-

C18 reverse-phase column

Procedure:

-

Homogenize the tissue or cell sample in PCA.

-

Centrifuge to pellet the protein.

-

To the supernatant, add SBD-F to derivatize the thiol group of 3-MP.

-

Incubate the mixture at 60°C.

-

Inject the derivatized sample into the HPLC system.

-

Separate the SBD-3-MP adduct using a suitable gradient of mobile phases.

-

Quantify the amount of 3-MP by comparing the peak area to a standard curve of derivatized 3-MP.

Measurement of H₂S Production from this compound by Gas Chromatography

This protocol describes the measurement of H₂S gas produced by the 3-MST reaction.[18]

Materials:

-

Reaction buffer (e.g., 30 mM HEPES, pH 7.4)

-

This compound (3-MP) solution

-

Dithiothreitol (DTT) solution

-

Purified 3-MST or biological sample

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a sulfur chemiluminescence detector.

Procedure:

-

In a gas-tight vial, combine the reaction buffer, 3-MP, and DTT.

-

Add the enzyme source (purified 3-MST or biological sample) to start the reaction.

-

Seal the vial and incubate at 37°C for a specific time.

-

Take a headspace gas sample using a gas-tight syringe.

-

Inject the gas sample into the GC.

-

Quantify the H₂S concentration based on a standard curve of H₂S gas.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and experimental workflows related to 3-MP degradation.

Caption: Metabolic pathways of this compound.

Caption: General experimental workflow for studying 3-MP metabolism.

Conclusion

The degradation and metabolic fate of this compound, orchestrated primarily by 3-MST, represent a critical hub in cellular sulfur metabolism with far-reaching physiological consequences. This technical guide has provided a detailed overview of the biochemical pathways, quantitative data, and experimental methodologies essential for the investigation of 3-MP. A thorough understanding of these processes is paramount for elucidating the role of 3-MP in health and disease and for the development of novel therapeutic strategies targeting this metabolic nexus. The provided protocols and data serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of this important biomolecule.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Role of this compound Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic assay of this compound sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sulfurtransferase - Wikipedia [en.wikipedia.org]

- 5. blazingprojects.com [blazingprojects.com]

- 6. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 7. premiumresearchers.com [premiumresearchers.com]

- 8. blazingprojects.com [blazingprojects.com]

- 9. mdpi.com [mdpi.com]

- 10. writtenproject.com [writtenproject.com]

- 11. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of H2S3 and H2S produced by this compound sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of this compound in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of this compound in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel method for the analysis of this compound using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: this compound Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Mercaptopyruvate in Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, are central to cellular bioenergetics and signaling. Emerging evidence has highlighted the critical role of the 3-mercaptopyruvate (3-MP) and its corresponding enzyme, this compound sulfurtransferase (3-MST), in modulating mitochondrial function. This technical guide provides an in-depth exploration of the 3-MP/3-MST pathway, its impact on mitochondrial respiration, ATP production, and redox homeostasis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals investigating mitochondrial metabolism and related therapeutic targets.

Core Concepts: The this compound/3-MST Axis in Mitochondria

This compound (3-MP) is a sulfur-containing alpha-keto acid derived from the transamination of cysteine by cysteine aminotransferase (CAT).[1][2] Within the mitochondrial matrix, 3-MP serves as a primary substrate for this compound sulfurtransferase (3-MST), an enzyme localized to the inner mitochondrial membrane.[3][4] The 3-MST-catalyzed reaction involves the transfer of a sulfur atom from 3-MP to a thiol-containing acceptor, leading to the production of pyruvate (B1213749) and a persulfide intermediate on the enzyme. This persulfide can then react with other thiols, such as thioredoxin or dihydrolipoic acid, to generate hydrogen sulfide (B99878) (H₂S).[1][5]

This intramitochondrial production of H₂S is a key signaling molecule that can influence cellular bioenergetics in a concentration-dependent manner. At low, physiological concentrations (nanomolar to low micromolar), H₂S can act as an electron donor to the electron transport chain, specifically at the level of coenzyme Q, thereby stimulating mitochondrial respiration and ATP production.[6][7] However, at higher concentrations, H₂S can inhibit cytochrome c oxidase (Complex IV), leading to a suppression of mitochondrial function.[6][7]

The 3-MP/3-MST pathway is not only a source of H₂S but is also intricately linked to cellular redox homeostasis. Oxidative stress has been shown to inhibit 3-MST activity, thereby diminishing its positive bioenergetic effects.[8] Conversely, the pathway itself can modulate the levels of reactive oxygen species (ROS), contributing to the delicate balance of mitochondrial redox signaling.[9][10]

Data Presentation: Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize key quantitative data from published studies, illustrating the impact of 3-MP and the modulation of 3-MST activity on mitochondrial bioenergetics.

Table 1: Effect of this compound on Mitochondrial Respiration

| Cell/Tissue Type | 3-MP Concentration | Parameter Measured | Observed Effect | Reference |

| Murine Hepatoma Cells (Hepa1c1c7) | 10-100 nM | Basal Respiration | Significant Increase | [6] |

| Murine Hepatoma Cells (Hepa1c1c7) | >100 nM | Basal Respiration | Inhibition | [6] |

| Isolated Rat Liver Mitochondria | 10-100 nM | Oxygen Consumption Rate (OCR) | Stimulation | [11] |

| Isolated Rat Liver Mitochondria | >1 µM | Oxygen Consumption Rate (OCR) | Inhibition | [11] |

| Human Endothelial Cells (EA.hy926) | shRNA-mediated 3-MST knockdown | Basal Respiration | Significant Decrease | [12] |

| Human Endothelial Cells (EA.hy926) | 100 µM I3MT-3 (3-MST inhibitor) | Basal Respiration | Significant Reduction | [12] |

Table 2: Effect of this compound on Mitochondrial ATP Production

| Cell/Tissue Type | 3-MP Concentration / Condition | Parameter Measured | Observed Effect | Reference |

| Murine Hepatoma Cells (Hepa1c1c7) | 10-100 nM 3-MP | Mitochondrial ATP Production | Enhancement | [6] |

| Isolated Rat Liver Mitochondria | 10 µM 3-MP | ATP Generation | Significant Elevation | [13] |

| Human Endothelial Cells (EA.hy926) | shRNA-mediated 3-MST knockdown | Mitochondrial ATP Production | Significant Decrease | [12] |

| Human Endothelial Cells (EA.hy926) | 100 µM I3MT-3 (3-MST inhibitor) | Mitochondrial ATP Production | Significant Reduction | [12] |

| 3-MST Knockout Mice Heart | - | ATP Synthesis | Deficiency | [14] |

Table 3: this compound and Mitochondrial H₂S and ROS Production

| Cell/Tissue Type | Condition | Parameter Measured | Observed Effect | Reference |

| Isolated Rat Liver Mitochondria | 3 µM - 1 mM 3-MP | H₂S Production | Concentration-dependent increase | [11] |

| Cerebral Endothelial Cells | Oxygen-Glucose Deprivation/Reoxygenation + 3-MP | Mitochondrial ROS | Significant Amelioration | [9] |

| Dermal Fibroblasts | Phenylpyruvate (MPST inhibitor) or siRNA silencing | Reactive Oxygen Species (ROS) | Increased Production | [15] |

| Murine Hepatoma Cells | Pre-treatment with 50 µM H₂O₂ | Bioenergetic effect of 3-MP | Completely Abolished | [8] |

Experimental Protocols

Measurement of this compound Sulfurtransferase (3-MST) Activity

This protocol is adapted from the method described by Valentine and Frankenfeld, which measures the formation of pyruvate from 3-MP.

Materials:

-

Tissue or cell homogenate

-

0.1 M Potassium phosphate (B84403) buffer, pH 7.4

-

50 mM this compound (3-MP) solution

-

1 M 2-Mercaptoethanol

-

2.5 mM NADH

-

Lactate dehydrogenase (LDH) solution (approx. 1000 units/mL)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL of 0.1 M Potassium phosphate buffer (pH 7.4)

-

100 µL of tissue or cell homogenate

-

50 µL of 1 M 2-Mercaptoethanol

-

50 µL of 50 mM 3-MP

-

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

To determine the amount of pyruvate formed, prepare a cuvette with:

-

900 µL of 0.1 M Potassium phosphate buffer (pH 7.4)

-

50 µL of 2.5 mM NADH

-

50 µL of the supernatant from step 5

-

-

Measure the initial absorbance at 340 nm.

-

Add 10 µL of LDH solution to the cuvette and mix.

-

Monitor the decrease in absorbance at 340 nm until the reading is stable.

-

The change in absorbance is proportional to the amount of pyruvate produced. Calculate the 3-MST activity based on a standard curve for pyruvate. One unit of activity is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the assay conditions.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines a general procedure for a Seahorse XF Cell Mito Stress Test to evaluate the effect of 3-MP on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

This compound (3-MP) stock solution

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Day 1: Hydrate Sensor Cartridge

-

Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

-

Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.

-

Incubate overnight in a non-CO₂ incubator at 37°C.

-

-

Day 2: Assay Preparation

-

Wash the cells with pre-warmed assay medium and then add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

-

Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium.

-

Prepare the desired concentrations of 3-MP in assay medium for injection.

-

Load the injector ports of the hydrated sensor cartridge with the compounds (3-MP, oligomycin, FCCP, and rotenone/antimycin A) according to the experimental design.

-

-

Day 2: Seahorse XF Assay

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay protocol, which typically involves sequential measurements of basal oxygen consumption rate (OCR), followed by OCR after the injection of:

-

3-MP or vehicle control

-

Oligomycin

-

FCCP

-

Rotenone/Antimycin A

-

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Mandatory Visualizations

Signaling Pathway of this compound in Mitochondria

Caption: Signaling pathway of this compound in mitochondrial bioenergetics.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: Experimental workflow for Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

The this compound/3-MST pathway is a significant regulator of mitochondrial function and cellular bioenergetics. Its ability to produce H₂S within mitochondria provides a mechanism for fine-tuning electron transport and ATP synthesis, with profound implications for both physiological and pathological processes. The dose-dependent effects of 3-MP and H₂S underscore the importance of tightly regulated intramitochondrial concentrations of these molecules.

For drug development professionals, the 3-MST enzyme represents a promising therapeutic target. Modulators of 3-MST activity could have applications in a range of diseases characterized by mitochondrial dysfunction, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further research is warranted to fully elucidate the complex interplay between the 3-MP/3-MST pathway, mitochondrial dynamics, and cellular signaling cascades. The development of more specific and potent pharmacological tools targeting 3-MST will be crucial for translating our understanding of this pathway into novel therapeutic strategies.